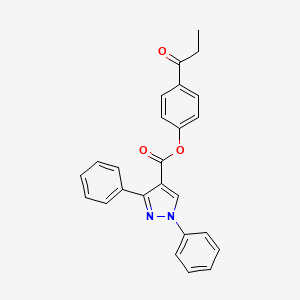![molecular formula C29H33NO5S B11628224 Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11628224.png)
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, an ethylbenzenesulfonamido group, and a methylnaphthofuran carboxylate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the heptyl chain and the ethylbenzenesulfonamido group. Common synthetic routes include:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Introduction of the Heptyl Chain: The heptyl chain can be introduced through alkylation reactions using heptyl halides in the presence of a strong base.
Attachment of the Ethylbenzenesulfonamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic and sulfonamido positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- Heptyl 5-(4-methylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Heptyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Heptyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
Uniqueness
The uniqueness of Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethylbenzenesulfonamido group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C29H33NO5S |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
heptyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H33NO5S/c1-4-6-7-8-11-18-34-29(31)27-20(3)35-28-24-13-10-9-12-23(24)26(19-25(27)28)30-36(32,33)22-16-14-21(5-2)15-17-22/h9-10,12-17,19,30H,4-8,11,18H2,1-3H3 |
InChIキー |
XBAIEZOHLXLXTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11628147.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone](/img/structure/B11628152.png)
![(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11628160.png)

![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628182.png)
![4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628186.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea](/img/structure/B11628191.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11628194.png)
![6-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628198.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]isoxazole-4-carboxamide](/img/structure/B11628203.png)
![(4-tert-butylphenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B11628207.png)
![(6Z)-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628214.png)

